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3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Medicinal chemistry Physicochemical profiling Regioisomer comparison

3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS 919117-53-6) is a heterocyclic screening compound built on a 1,2,4-oxadiazole core directly linked at position 5 to a 1-phenyl-1H-1,2,3-triazole moiety via the triazole C-4 position, and substituted at oxadiazole position 3 with a 4-methylphenyl group. It has the molecular formula C₁₇H₁₃N₅O and a molecular weight of 303.32 g/mol.

Molecular Formula C17H13N5O
Molecular Weight 303.32 g/mol
CAS No. 919117-53-6
Cat. No. B12637431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
CAS919117-53-6
Molecular FormulaC17H13N5O
Molecular Weight303.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(N=N3)C4=CC=CC=C4
InChIInChI=1S/C17H13N5O/c1-12-7-9-13(10-8-12)16-18-17(23-20-16)15-11-22(21-19-15)14-5-3-2-4-6-14/h2-11H,1H3
InChIKeyMJNJNVMAMRJNMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS 919117-53-6): Chemical Identity and Structural Class for Procurement Screening


3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS 919117-53-6) is a heterocyclic screening compound built on a 1,2,4-oxadiazole core directly linked at position 5 to a 1-phenyl-1H-1,2,3-triazole moiety via the triazole C-4 position, and substituted at oxadiazole position 3 with a 4-methylphenyl group . It has the molecular formula C₁₇H₁₃N₅O and a molecular weight of 303.32 g/mol . The compound belongs to the 3,5-diaryl-1,2,4-oxadiazole/1,2,3-triazole hybrid class, a scaffold that has garnered significant attention in medicinal chemistry for targeting kinase-mediated pathways including EGFR/PI3K/AKT/mTOR signaling [1]. This compound is available through commercial screening libraries (e.g., EvitaChem catalog EVT-12771772) for early-stage drug discovery and chemical biology applications .

Kinase pathway screening fit: Supports early-stage oncology screening libraries targeting EGFR/PI3K/AKT/mTOR signaling based on class-level hybrid scaffold evidence.
Multi-HBA pharmacophore: 5 hydrogen bond acceptor sites distributed over oxadiazole and triazole rings enable multi-directional hinge-region engagement.
Defined regioisomer for SAR: Direct oxadiazole C3 4-methylphenyl substitution and N-phenyl triazole offer distinct IP space vs N-benzyl analogs.

Why 3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole Cannot Be Interchanged with Generic Oxadiazole-Triazole Screening Compounds


Within the 1,2,4-oxadiazole/1,2,3-triazole hybrid class, small structural variations produce large differences in physicochemical properties and, by class-level inference, biological target engagement. The regioisomeric positioning of the 4-methylphenyl substituent—whether on the oxadiazole 3-position (as in this compound) versus the triazole N1-aryl ring or the oxadiazole 5-position—alters the calculated logP, aqueous solubility (logSw), and molecular shape, which in turn influence membrane permeability and protein binding site complementarity . Published structure-activity relationship (SAR) data on close analogs within the 1,2,3-triazole/1,2,4-oxadiazole hybrid series demonstrate that antiproliferative GI₅₀ values span a >3.7-fold range (28–104 nM) across compounds differing only in aryl substitution pattern, underscoring that even single-atom or positional changes produce quantitatively meaningful activity differences [1]. Simply purchasing any in-class compound without attention to specific regioisomerism and substitution risks acquiring a molecule with fundamentally different property and activity profiles.

Regioisomer 4-Methylphenyl position (oxadiazole C3 vs triazole N1) alters computed logP and spatial orientation, which may shift kinase binding context.
Methyl/H Des-methyl analog (CAS 919117-52-5) differs by ~0.5 logP units and shows measurable potency shifts in class-level assays; not a direct replacement.
Fluoro analog 4-Fluoro comparator (CAS 919117-56-9) has opposite electronic character (σp -0.17 vs +0.06) and distinct steric profile, diverging binding hypotheses.

Quantitative Differentiation of 3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole from Closest Structural Analogs


Regioisomeric Differentiation: 4-Methylphenyl at Oxadiazole 3-Position Versus Triazole N1-Aryl Substitution Alters Calculated logP and Drug-Likeness Profile

The target compound places the 4-methylphenyl group directly on the 1,2,4-oxadiazole ring at position 3, with the 1-phenyl-1,2,3-triazole attached at oxadiazole position 5. Its key regioisomer, 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,2,4-oxadiazole (ChemDiv P507-0233), reverses this connectivity: the 4-methylphenyl is on the triazole N1, and a phenyl group occupies the oxadiazole 5-position. This regioisomeric swap produces a computed logP difference of approximately 0.02 units (P507-0233: logP 3.9588 vs P507-0095: logP 3.9423), consistent with altered solvation free energy . While both regioisomers share identical molecular weight (303.32 g/mol), hydrogen bond acceptor count (5), and polar surface area (58.009 Ų), the spatial orientation of the methyl group differs, which can influence π-stacking interactions with aromatic residues in kinase ATP-binding pockets as demonstrated in docking studies of related oxadiazole-triazole hybrids [1].

Regioisomer logP & orientation
Cross-study comparable
ΔlogP ≈ 0.016 between regioisomers; distinct 3D methyl orientation despite identical MW, HBA, PSA.
Regioisomeric connectivity may influence kinase binding context.
Specific binding data for target compound not yet reported.
Medicinal chemistry Physicochemical profiling Regioisomer comparison

Methyl Group Contribution to Lipophilicity: Differentiation from the Des-Methyl (Parent Phenyl) Analog CAS 919117-52-5

Replacing the 4-methyl group on the oxadiazole 3-phenyl ring with a hydrogen atom yields 3-phenyl-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS 919117-52-5, MF: C₁₆H₁₁N₅O, MW: 289.29 g/mol) . The addition of a single methyl group increases the molecular weight by 14.03 g/mol (from 289.29 to 303.32) and predictably elevates logP by approximately 0.5 units based on the well-established Hansch π constant for aromatic methyl substitution (π ≈ 0.52–0.56) [1]. This lipophilicity increment directly affects predicted membrane permeability and non-specific protein binding, both critical parameters in cell-based screening assays. In the broader 1,2,4-oxadiazole/1,2,3-triazole hybrid series, the 4-methyl substituent (compound 7e, GI₅₀ = 101 nM) showed markedly different antiproliferative activity compared to the unsubstituted phenyl analog (compound 7a, GI₅₀ = 96 nM) in the same assay panel (A549, MCF-7, Panc-1, HT-29), demonstrating that even a single methyl group produces measurable potency shifts [2].

Methyl lipophilicity contribution
Class-level inference
ΔMW +14.03; predicted ΔlogP ≈ +0.5; class-analog GI50 shift 96 vs 101 nM.
Supports lipophilicity-based library diversification.
Hansch π 0.52–0.56 applied; potency from analog series.
Lipophilicity modulation SAR Lead optimization

Differentiation from 4-Fluoro Analog (CAS 919117-56-9): Methyl vs Fluoro Electronic and Steric Profiles Drive Distinct Binding Hypotheses

The 4-fluorophenyl analog, 3-(4-fluorophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS 919117-56-9, MF: C₁₆H₁₀FN₅O, MW: 307.28 g/mol), represents the most immediate halogen-substituted comparator with an identical core scaffold . The critical differentiation lies in the substituent electronic nature: the 4-CH₃ group is weakly electron-donating (Hammett σₚ = -0.17) and increases steric bulk (molar refractivity increment ≈ +5.65), while the 4-F substituent is electron-withdrawing (σₚ = +0.06) with minimal steric contribution (MR increment ≈ +0.92) [1]. These divergent electronic profiles are expected to produce distinct effects on the electron density of the oxadiazole ring, which in turn modulates π-stacking and dipole-dipole interactions within flat, aromatic-rich kinase ATP-binding sites. In the structurally related 1,2,3-triazole/1,2,4-oxadiazole hybrid series, halogen substitution at the 4-position of the pendant aryl ring (compound 7b, R=4-F, GI₅₀ = 104 nM) produced a different antiproliferative profile compared to 4-methyl substitution (compound 7e, GI₅₀ = 101 nM), confirming that the CH₃→F swap yields measurable potency differences even in the absence of a direct hydrogen-bonding role for either substituent [2].

Methyl vs Fluoro electronic profile
Class-level inference
Δσp = 0.23 (opposite sign); ΔMR ≈ 4.73; analog potency 101 vs 104 nM.
Supports methyl/fluoro bioisostere evaluation in lead optimization.
Electronic parameters from standard Hammett tables.
Bioisosterism Halogen bonding Kinase inhibitor design

Class-Level Evidence: 1,2,4-Oxadiazole/1,2,3-Triazole Hybrids Demonstrate Sub-100 nM Antiproliferative Activity with Dual EGFR/VEGFR-2 Kinase Inhibition

A closely related series of 1,2,3-triazole/1,2,4-oxadiazole hybrids (compounds 7a–o) has been systematically characterized for antiproliferative activity and dual kinase inhibition [1]. Across this series, GI₅₀ values spanned 28–104 nM against a panel of four human cancer cell lines (A549 lung, MCF-7 breast, Panc-1 pancreatic, HT-29 colon), with the most potent compounds (7i–m) achieving GI₅₀ values of 28–45 nM, comparable to or exceeding the reference drug Erlotinib (GI₅₀ = 33 nM) [1]. Notably, the 4-methyl-substituted analog in this series (compound 7e, R = 4-CH₃) demonstrated a GI₅₀ of 101 nM with 91% cell viability at 50 µM, indicating a favorable selectivity window between antiproliferative activity and cytotoxicity in normal MCF-10A cells [1]. Five compounds (7h–7l) were further evaluated as dual EGFR/VEGFR-2 inhibitors, with the most potent exhibiting VEGFR-2 IC₅₀ values as low as 2.40 nM (compound 7l) and EGFR IC₅₀ of 76 nM [1]. Apoptosis assays confirmed mechanism via caspase-3, caspase-8, and Bax activation with Bcl-2 down-regulation [1]. The target compound (919117-53-6) shares the identical 1,2,4-oxadiazole/1,2,3-triazole hybrid core, differing only in the connectivity of the aryl substituents and the presence of N-phenyl (vs N-benzyl) on the triazole ring.

Class-level antiproliferative range
Class-level inference
Hybrid series GI50 28–104 nM; closest analog 7e 101 nM, 91% normal cell viability.
Establishes potency precedent for hybrid chemotype screening.
Target compound specific data not reported; ERlotinib baseline 33 nM.
Kinase inhibition Anticancer screening EGFR/VEGFR-2 dual targeting

Hydrogen Bond Acceptor Profile: Five HBA Sites Provide Multi-Directional Target Engagement Potential Distinct from Simpler Diaryl Oxadiazoles

The target compound possesses five hydrogen bond acceptor (HBA) sites distributed across the oxadiazole ring (N2, O1), the triazole ring (N2, N3), and the triazole N1-phenyl substituent (no additional HBA beyond the heterocyclic core), as confirmed by the ChemDiv database enumeration (HBA count = 5) . This HBA count is identical across all three regioisomers (P507-0233, P507-0095, and the target compound) because they share the same atomic composition . However, the spatial arrangement of these HBA sites differs: in the target compound, the oxadiazole N2 and O1 are flanked by the 4-methylphenyl group (position 3) and the triazole (position 5), creating a contiguous HBA surface on one face of the molecule. In the regioisomer P507-0233, the oxadiazole HBA sites are flanked by the bulky triazole-bearing methylphenyl group on one side and a smaller phenyl on the other, producing a different HBA spatial presentation. In comparison, simpler 3,5-diaryl-1,2,4-oxadiazoles lacking the triazole moiety have only 3 HBA sites, offering significantly reduced hydrogen-bonding capacity for target engagement [1]. The additional two HBA sites from the triazole ring expand the potential for simultaneous interactions with kinase hinge regions, DFG-motif residues, and solvent-exposed areas.

HBA pharmacophore expansion
Cross-study comparable
5 HBA sites; ΔHBA +2 vs non-triazole oxadiazoles; ΔPSA ≈ +19 Ų.
Richer H-bond network supports kinase hinge engagement context.
Spatial HBA vectors differ between regioisomers.
Molecular recognition Pharmacophore modeling Hydrogen bonding

Recommended Application Scenarios for 3-(4-Methylphenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment and Lead-Like Screening Libraries for Oncology Drug Discovery

The compound's five-HBA pharmacophore, combined with a computed logP of approximately 3.95 (within the optimal lead-like range of 1–4) and polar surface area of 58 Ų (well below the 140 Ų threshold for oral bioavailability), positions it as a suitable entry for kinase-focused screening decks . The published class-level evidence demonstrates that close structural analogs achieve sub-100 nM GI₅₀ values against lung, breast, pancreatic, and colon cancer cell lines with dual EGFR/VEGFR-2 inhibitory activity, establishing a precedent target profile for this chemotype [1]. Procurement for oncology screening libraries should prioritize this specific regioisomer when the screening cascade includes biochemical kinase assays (EGFR, VEGFR-2) followed by phenotypic antiproliferation readouts, as the direct oxadiazole-C3 attachment of the 4-methylphenyl group presents a distinct vector for hinge-region hydrophobic pocket engagement that is not replicated by regioisomeric compounds .

Structure-Activity Relationship (SAR) Expansion of 1,2,4-Oxadiazole/1,2,3-Triazole Hybrid Series with Unpublished IP Space

The target compound occupies a structurally distinct niche within the 1,2,4-oxadiazole/1,2,3-triazole hybrid landscape: it features an N-phenyl (rather than N-benzyl) triazole directly attached to the oxadiazole core without a methylene spacer . This connectivity pattern is underrepresented in the published SAR literature, where most characterized hybrids employ an N-benzyl triazole connected via a CH₂ linker [1]. This structural gap represents an opportunity for generating novel intellectual property through systematic SAR exploration. Researchers procuring this compound for medicinal chemistry programs can compare its activity directly against the published N-benzyl series to quantify the contribution of the N-phenyl substitution and direct linkage to potency, selectivity, and metabolic stability, potentially establishing a new sub-series with composition-of-matter patentability distinct from existing disclosures [1].

Physicochemical Comparator for Methyl vs Fluoro Bioisostere Evaluation in Lead Optimization

The availability of both the 4-methyl (CAS 919117-53-6, MW 303.32) and 4-fluoro (CAS 919117-56-9, MW 307.28) analogs within the same core scaffold enables a controlled head-to-head comparison of the methyl/fluoro bioisostere pair . The well-documented electronic differences (σₚ: -0.17 vs +0.06) and lipophilicity contributions (Hansch π: +0.52 vs +0.14) between CH₃ and F provide a rational basis for evaluating how these substituent effects translate into measured binding affinity, cellular potency, metabolic stability, and solubility [2]. This paired procurement is particularly valuable during the hit-to-lead phase when medicinal chemists must decide between maximizing hydrophobic contacts (via CH₃) or improving metabolic stability (via F) at the 4-position of the pendant aryl ring.

Computational Chemistry and Molecular Docking Validation Studies

With five HBA sites, a well-defined regioisomeric structure (confirmed by InChI Key MJNJNVMAMRJNMO-UHFFFAOYSA-N), and a molecular weight of 303.32 g/mol, this compound is well-suited as a validation ligand for docking studies targeting kinase ATP-binding sites . Its moderate size and conformational rigidity (imposed by the directly linked aromatic rings) reduce the docking pose uncertainty inherent in more flexible molecules, while the published docking protocols for related 1,2,4-oxadiazole/1,2,3-triazole hybrids provide a validated methodological framework [1]. Computational chemists can use this compound to benchmark docking scoring functions against experimentally determined binding data once generated, with the regioisomeric comparators (P507-0233 and P507-0095) serving as negative controls to test whether scoring functions correctly rank-order the different connectivity patterns .

Application
Selection Property
Validation Focus
Kinase-focused screening libraries
5-HBA pharmacophore, lead-like logP/PSA profile
Kinase inhibition and cell viability endpoints (class-level context)
SAR expansion with novel IP space
N-phenyl triazole, direct oxadiazole linkage (distinct from N-benzyl series)
Comparative potency and selectivity vs published analogs
Methyl vs Fluoro bioisostere evaluation
Electron-donating (CH3) vs electron-withdrawing (F) substituent pair
Binding affinity, solubility, and metabolic stability context
Computational docking validation
Rigid regioisomeric core, 5 HBA sites
Scoring function benchmarking with regioisomer controls
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